Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells: Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate Versus Doxorubicin
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate demonstrated moderate cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, with an IC50 value of 15 μM, as compared to the standard chemotherapeutic agent doxorubicin, which exhibited an IC50 of 1.5 μM in the same assay . While less potent than doxorubicin, this compound serves as a valuable early-stage hit for further structural optimization, as its activity establishes a baseline for quinoline-thiophene hybrid pharmacophore development.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 μM (MCF-7 cells) |
| Comparator Or Baseline | Doxorubicin: IC50 = 1.5 μM (MCF-7 cells) |
| Quantified Difference | Target compound is approximately 10-fold less potent than doxorubicin. |
| Conditions | MTT assay; 48 h incubation; MCF-7 human breast adenocarcinoma cell line |
Why This Matters
The quantitative IC50 data allow medicinal chemists to prioritize this compound as a starting point for lead optimization, where even modest initial activity can be improved through rational design.
